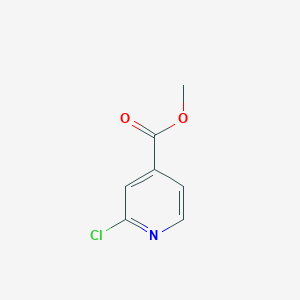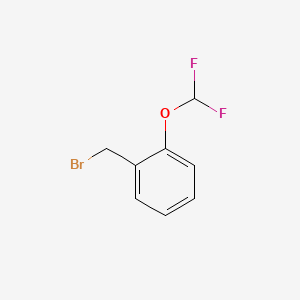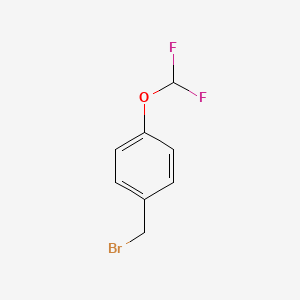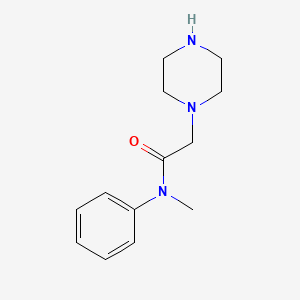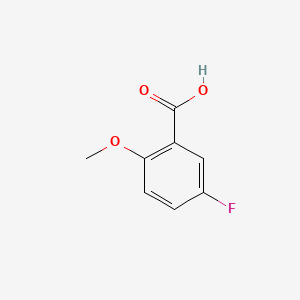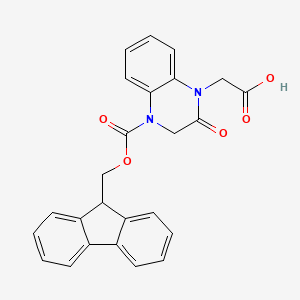
Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one is a chemical compound with the molecular formula C25H20N2O5 and a molecular weight of 428.44 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biochemistry. The compound is known for its role in peptide synthesis and other biochemical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one typically involves the reaction of 4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide, with a base like triethylamine or sodium carbonate to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity .
化学反应分析
Types of Reactions
Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline and tetrahydroquinoxaline derivatives, which can be further functionalized for specific applications .
科学研究应用
Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one is widely used in scientific research, particularly in:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: Research into potential therapeutic applications, including drug development, utilizes this compound.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include signal transduction and metabolic processes .
相似化合物的比较
Similar Compounds
- Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-2-one
- Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-5-one
Uniqueness
Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in peptide synthesis and other specialized applications .
属性
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxo-3H-quinoxalin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5/c28-23-13-27(22-12-6-5-11-21(22)26(23)14-24(29)30)25(31)32-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-12,20H,13-15H2,(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMUPDRNDYUXBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373302 |
Source


|
| Record name | [4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269078-84-4 |
Source


|
| Record name | [4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

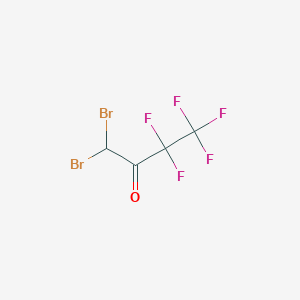

![Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate](/img/structure/B1349789.png)
